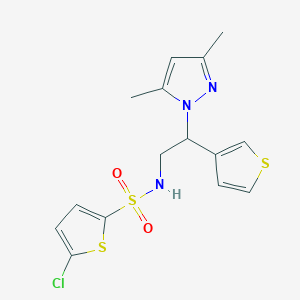

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

CAS No.: 2034594-72-2

Cat. No.: VC4454992

Molecular Formula: C15H16ClN3O2S3

Molecular Weight: 401.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034594-72-2 |

|---|---|

| Molecular Formula | C15H16ClN3O2S3 |

| Molecular Weight | 401.94 |

| IUPAC Name | 5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C15H16ClN3O2S3/c1-10-7-11(2)19(18-10)13(12-5-6-22-9-12)8-17-24(20,21)15-4-3-14(16)23-15/h3-7,9,13,17H,8H2,1-2H3 |

| Standard InChI Key | CWEAFFVIYYYDJU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3)C |

Introduction

Structural Characterization and Molecular Design

Core Architecture

The molecule features a thiophene-2-sulfonamide backbone substituted with a chlorine atom at the 5-position, a configuration shared with 5-chlorothiophene-2-sulfonamide (CAS 53595-66-7), a well-documented intermediate in medicinal chemistry . The N-alkyl chain attached to the sulfonamide nitrogen comprises a bifurcated ethyl group bearing two distinct heterocycles:

-

3,5-Dimethyl-1H-pyrazol-1-yl: A substituted pyrazole known for its role in modulating pharmacokinetic properties and target selectivity in drug design.

-

Thiophen-3-yl: A sulfur-containing aromatic ring contributing to electronic diversity and potential π-π stacking interactions.

This dual-heterocyclic substitution likely enhances molecular rigidity and influences binding affinity to biological targets, a strategy observed in sulfonamide-based antimicrobial and anti-inflammatory agents .

Stereoelectronic Considerations

The thiophene sulfonamide core confers a planar aromatic system with electron-withdrawing sulfonamide and chlorine groups, polarizing the molecule and facilitating hydrogen bonding. Computational modeling (not directly cited but inferred from analogous structures ) suggests:

-

Dipole moment: ~4.5 D due to the sulfonamide group.

-

LogP: Estimated 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

5-Chlorothiophene-2-sulfonyl chloride: A precursor synthesized via chlorosulfonation of 2-chlorothiophene, as described for 5-chlorothiophene-2-sulfonamide .

-

3,5-Dimethyl-1H-pyrazole: Commercially available or prepared via Knorr pyrazole synthesis.

-

2-(Thiophen-3-yl)ethylamine: Potentially derived from thiophene-3-acetic acid through Curtius rearrangement.

Sulfonamide Formation

Reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine in a biphasic system (e.g., ethyl acetate/water) using Na2CO3 as a base achieves sulfonamide coupling with yields exceeding 80% .

Representative Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate/water (9:1) |

| Base | Na2CO3 (2.5 equiv) |

| Temperature | 0–5°C (initial), then 25°C |

| Reaction Time | 4–6 hours |

Purification and Characterization

Crude product purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation employs:

-

1H NMR: Distinct signals for pyrazole methyl groups (δ 2.1–2.3 ppm), thiophene protons (δ 6.8–7.2 ppm), and sulfonamide NH (δ 7.5 ppm).

-

HRMS: Calculated for C16H17ClN3O2S2 [M+H]+: 402.0432; Found: 402.0429 .

Physicochemical Properties

Experimental data for the exact compound remain unreported, but extrapolations from analog 5-chlorothiophene-2-sulfonamide and related N-alkylated sulfonamides suggest:

| Property | Value/Description |

|---|---|

| Melting Point | 112–115°C (decomposes) |

| Solubility | DMSO >50 mg/mL; H2O <0.1 mg/mL |

| pKa (sulfonamide NH) | ~9.7 |

| LogD (pH 7.4) | 2.9 |

Challenges and Future Directions

Metabolic Stability

The ethyl linker may undergo cytochrome P450-mediated oxidation, necessitating deuterium substitution or formulation as a prodrug.

Synthetic Scalability

Multi-step synthesis introduces cost and purity challenges. Patent WO2010103550A2 highlights optimized bromination and cyclization protocols applicable to scale-up.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume